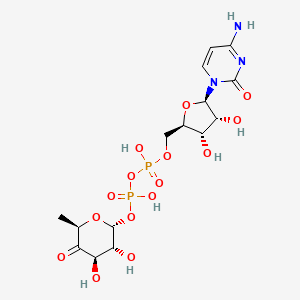

CDP-4-dehydro-6-deoxy-D-glucose

描述

属性

分子式 |

C15H23N3O15P2 |

|---|---|

分子量 |

547.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI 键 |

PUBYMNIINUUJLL-JPHISPRKSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

手性 SMILES |

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

规范 SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

CDP-4-dehydro-6-deoxy-D-glucose has the chemical formula and a molecular weight of approximately 545.29 Daltons. It is categorized as a CDP-sugar and is functionally related to CDP-D-glucose . The compound is synthesized from CDP-D-glucose through the action of specific enzymes such as CDP-glucose 4,6-dehydratase, which catalyzes its formation by removing water molecules from the substrate .

The biosynthesis of this compound involves several enzymatic reactions. Key enzymes include:

- CDP-glucose 4,6-dehydratase : This enzyme catalyzes the conversion of CDP-D-glucose to this compound. It is classified under EC number 4.2.1.45 and is essential for the metabolism of starch and sucrose .

- This compound reductase : This enzyme further processes the compound in various metabolic pathways, acting on CH or CH₂ groups with NAD(P)+ as an electron acceptor (EC number 1.17.1.1) .

Table 2: Enzymes Involved in the Metabolism of this compound

| Enzyme | EC Number | Function |

|---|---|---|

| CDP-glucose 4,6-dehydratase | 4.2.1.45 | Converts CDP-D-glucose to this compound |

| This compound reductase | 1.17.1.1 | Catalyzes reduction reactions involving NAD(P)+ |

Microbial Metabolism

This compound has been studied extensively for its role in microbial metabolism, particularly in species like Clostridium beijerinckii. This organism utilizes the compound as part of its metabolic pathways, contributing to the production of valuable metabolites such as butyrate and ethanol during fermentation processes .

Case Study: Clostridium beijerinckii ASCUSDY20

Research indicates that this strain can effectively utilize various carbon sources including glucose and fructose, producing significant amounts of short-chain fatty acids during fermentation . The metabolic pathways involving this compound are crucial for optimizing fermentation conditions in biotechnological applications.

Pharmaceutical Applications

The compound's structural analogs are being explored for their potential pharmaceutical applications, particularly as building blocks for glycosylated drugs and therapeutic agents that target specific biological pathways . The ability to manipulate these pathways offers prospects for developing new treatments for diseases linked to glycan metabolism.

Glycobiology Research

In glycobiology, understanding the role of this compound provides insights into the synthesis of complex carbohydrates and their biological functions. Its derivatives are essential for studying cell signaling processes mediated by glycoproteins and glycolipids .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares CDP-4-dehydro-6-deoxy-D-glucose with structurally or functionally related nucleotide sugars and deoxyhexoses:

Enzymatic Specificity and Cofactor Requirements

- This compound : Requires PMP and NAD(P)H for reduction at the 4-keto position. The enzyme CDP-4-dehydro-6-deoxyglucose reductase is highly specific for CDP-linked substrates and is inhibited by flavins (FAD/FMN) at concentrations ≥10⁻⁴ M .

- 6-Deoxy-D-glucose: Not directly enzyme-activated; its cellular uptake is mediated by glucose transporters, making it a tool for tracking glycolytic activity .

Stability and Reactivity

- CDP- and UDP-linked compounds exhibit greater stability in enzymatic reactions due to nucleotide activation, whereas non-activated deoxy sugars like 6-deoxy-D-glucose require chemical derivatization for tracking .

- The 4-keto group in this compound is highly reactive, enabling stereospecific reduction to form diverse dideoxy sugars .

Key Research Findings

- Inhibition by Flavin Coenzymes : FAD and FMN inhibit this compound synthesis at ≥10⁻⁴ M, suggesting regulatory interplay between flavin-dependent pathways and deoxyhexose biosynthesis .

- Isotope Labeling : Tritium incorporation studies using [³H]NADPH confirmed the stereochemical mechanism of 4-keto reduction in this compound .

- Comparative Biosynthesis : Unlike UDP-linked analogs, this compound pathways are PMP-dependent, highlighting evolutionary divergence in nucleotide sugar metabolism .

常见问题

Q. What metabolic pathways involve CDP-4-dehydro-6-deoxy-D-glucose, and how is it biosynthesized?

this compound is a key intermediate in nucleotide sugar metabolism, particularly in the biosynthesis of deoxysugars. It is synthesized via the action of CDP-glucose 4,6-dehydratase (EC 4.2.1.45) , which catalyzes the dehydration of CDP-glucose to form this compound and water. This reaction requires bound NAD+ as a cofactor . The compound is further processed in pathways such as lipopolysaccharide biosynthesis in Gram-negative bacteria, as outlined in the KEGG pathway database (ko00520) .

Q. Which analytical techniques are recommended for characterizing this compound in vitro?

Structural characterization can be achieved through nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight determination. Reference data from the NIST Chemistry WebBook provide critical benchmarks for spectral comparisons . Enzymatic activity assays, such as monitoring NADH production via spectrophotometry, are used to quantify its formation or consumption in reactions . Protein quantification in these assays can employ the Lowry method (e.g., using the Folin phenol reagent) for precise enzyme activity normalization .

Q. What enzymes are involved in the biosynthesis and modification of this compound?

Two key enzymes are:

- CDP-glucose 4,6-dehydratase (EC 4.2.1.45) : Catalyzes the dehydration of CDP-glucose, forming this compound .

- CDP-4-dehydro-6-deoxyglucose reductase (EC 1.17.1.1) : Reduces the 4-keto group of this compound using NAD(P)H, producing downstream deoxysugar derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity data for this compound-related enzymes?

Discrepancies in kinetic parameters (e.g., , ) may arise from differences in assay conditions (pH, temperature) or enzyme purity. Standardization using recombinant enzymes and controls (e.g., NAD+ cofactor stability checks) is critical. Comparative studies leveraging databases like KEGG and ECMDB can contextualize findings within established metabolic networks . For example, conflicting reports on substrate specificity for CDP-glucose 4,6-dehydratase may reflect species-specific enzyme variants or allosteric regulators .

Q. What experimental strategies are optimal for probing the substrate specificity of CDP-glucose 4,6-dehydratase?

- Isotopic labeling : Use - or -labeled CDP-glucose to track reaction intermediates via NMR or MS.

- Site-directed mutagenesis : Identify catalytic residues by testing mutants for activity loss.

- Competitive inhibition assays : Test structural analogs (e.g., 6-deoxy-6-fluoro-D-glucose) to evaluate binding affinity . Ensure rigorous controls, such as omitting NAD+ to confirm cofactor dependency .

Q. How does the NAD+ cofactor mechanism influence the catalytic efficiency of this compound biosynthesis enzymes?

NAD+ acts as a redox cofactor in the dehydration reaction, facilitating hydride transfer and stabilization of the 4-keto intermediate. Kinetic studies using NAD+ analogs (e.g., thio-NAD+) or fluorescence-based NADH detection can elucidate its role. For CDP-glucose 4,6-dehydratase, the bound NAD+ undergoes transient reduction during catalysis, as shown by stopped-flow spectroscopy . Comparative studies with NADP+-dependent homologs (e.g., GDP-mannose 4,6-dehydratase) may reveal evolutionary adaptations in cofactor preference .

Methodological Considerations

- Protein Quantification : Use the Lowry method (Folin phenol reagent) for accurate enzyme concentration determination in activity assays .

- Data Validation : Cross-reference structural data with NIST standards to confirm compound identity .

- Pathway Analysis : Leverage KEGG and ECMDB for pathway reconstruction and hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。